
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as DIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBO belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the reverse transcriptase activity of HIV-1, which is essential for viral replication.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, this compound has been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase activity of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity towards its target molecules. This compound has been found to have a low toxicity profile and does not exhibit significant side effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the synthesis of this compound is complex and requires expertise in synthetic chemistry.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has shown promising results in the treatment of various cancers, including breast cancer and lung cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 3,5-dichloro-4-isopropoxybenzaldehyde and 1,3-dihydroindol-2-one in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the product is obtained after purification by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been found to have anti-viral activity against HIV-1 and herpes simplex virus type 1 (HSV-1).
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,5-dichloro-4-propan-2-yloxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-10(2)23-17-14(19)8-11(9-15(17)20)7-13-12-5-3-4-6-16(12)21-18(13)22/h3-10H,1-2H3,(H,21,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHSPDYYIXPKER-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
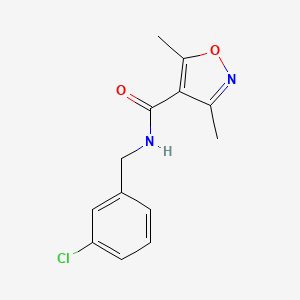
![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)
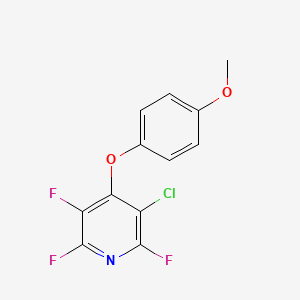
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)
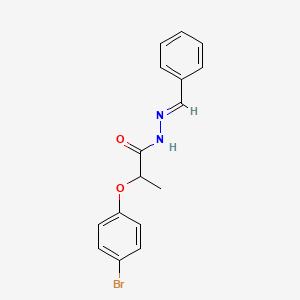
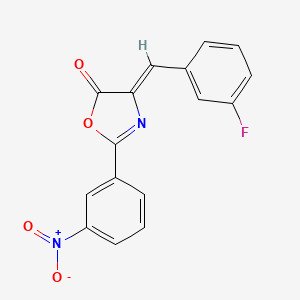

![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

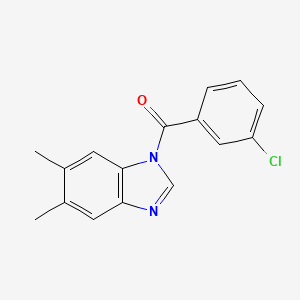
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
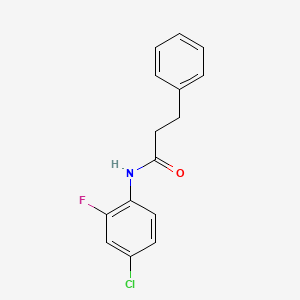
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)